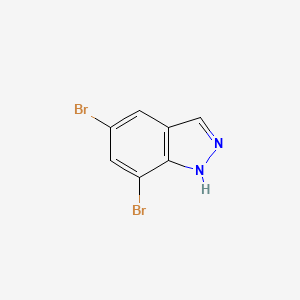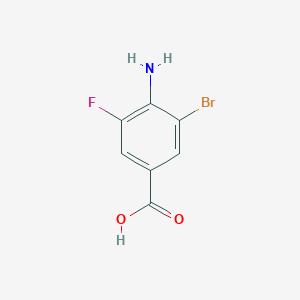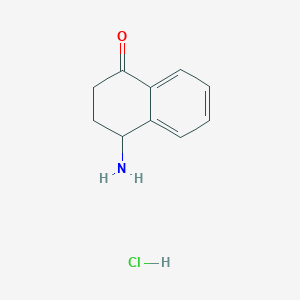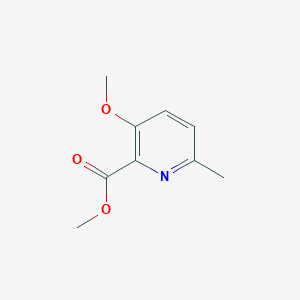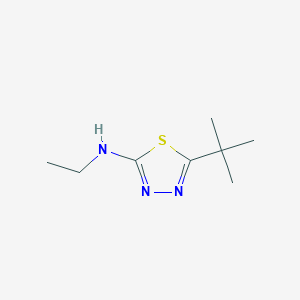![molecular formula C8H5NOS B1321774 チエノ[3,2-c]ピリジン-2-カルバルデヒド CAS No. 94226-19-4](/img/structure/B1321774.png)
チエノ[3,2-c]ピリジン-2-カルバルデヒド
概要
説明
Thieno[3,2-C]pyridine-2-carbaldehyde: is a heterocyclic compound that contains both a thiophene ring and a pyridine ring fused together. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
科学的研究の応用
Chemistry:
- Thieno[3,2-C]pyridine-2-carbaldehyde is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology:
- It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- The compound is explored for its potential use in drug development, particularly as kinase inhibitors and other therapeutic agents.
Industry:
- It is used in the development of materials with specific electronic properties, such as organic semiconductors.
作用機序
Target of Action
Thieno[3,2-C]pyridine-2-carbaldehyde is primarily targeted towards the G protein-coupled receptor kinase 2 (GRK2) . GRK2 plays a crucial role in regulating the activity of G protein-coupled receptors, which are involved in a wide range of physiological processes.
Mode of Action
The compound interacts with its target, GRK2, by mimicking ATP, the energy currency of the cell . The thieno[3,2-C]pyridine scaffold forms hydrogen bonds with the hinge region of the kinase . This interaction inhibits the kinase’s activity, thereby modulating the function of G protein-coupled receptors .
Biochemical Pathways
The inhibition of GRK2 by Thieno[3,2-C]pyridine-2-carbaldehyde affects the signaling pathways mediated by G protein-coupled receptors . .
Result of Action
The molecular and cellular effects of Thieno[3,2-C]pyridine-2-carbaldehyde’s action are primarily the result of its inhibitory effect on GRK2 . By inhibiting this kinase, the compound can modulate the activity of G protein-coupled receptors, potentially influencing a variety of cellular processes.
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Thieno[3,2-C]pyridine-2-carbaldehyde typically begins with commercially available starting materials such as 2-aminothiophene and 2-chloropyridine.
Cyclization Reaction: The key step involves the cyclization of these starting materials under specific conditions to form the fused ring system. This can be achieved using a palladium-catalyzed cross-coupling reaction.
Formylation: The final step involves the formylation of the fused ring system to introduce the aldehyde group at the 2-position. This can be done using reagents such as Vilsmeier-Haack reagent or formylation agents like dimethylformamide and phosphorus oxychloride.
Industrial Production Methods: Industrial production methods for Thieno[3,2-C]pyridine-2-carbaldehyde are similar to laboratory-scale synthesis but are optimized for larger scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions:
Oxidation: Thieno[3,2-C]pyridine-2-carbaldehyde can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
- Thieno[2,3-C]pyridine-2-carbaldehyde
- Thieno[3,2-B]pyridine-2-carbaldehyde
Comparison:
- Thieno[3,2-C]pyridine-2-carbaldehyde is unique due to its specific ring fusion pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable scaffold in drug discovery.
特性
IUPAC Name |
thieno[3,2-c]pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NOS/c10-5-7-3-6-4-9-2-1-8(6)11-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWWQVDSQWYRIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1SC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20607176 | |
| Record name | Thieno[3,2-c]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20607176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94226-19-4 | |
| Record name | Thieno[3,2-c]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20607176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Thieno[3,2-C]pyridine-2-carbaldehyde of interest in medicinal chemistry?
A1: Thieno[3,2-C]pyridine-2-carbaldehyde is a heterocyclic compound structurally similar to quinoline and isoquinoline, which are known for their diverse biological activities. This structural similarity suggests that Thieno[3,2-C]pyridine-2-carbaldehyde derivatives might also exhibit valuable pharmacological properties. Recent research has focused on using it as a precursor for synthesizing α-aminophosphonate derivatives []. These derivatives have shown promising anticancer activity against specific cancer cell lines, making them attractive candidates for further drug development efforts.
Q2: How was Thieno[3,2-C]pyridine-2-carbaldehyde used to synthesize the α-aminophosphonate derivatives in the study?
A2: Researchers synthesized a series of novel α-aminophosphonate derivatives containing Thieno[3,2-C]pyridine using a multi-step process. First, they synthesized Thieno[3,2-C]pyridine-2-carbaldehyde (4) starting from 3-thiophene formaldehyde and 2,2-dimethoxyethanamine via nucleophilic addition, reduction, substitution, cyclization, and formylation reactions. Then, they employed a Mannich-type reaction involving Thieno[3,2-C]pyridine-2-carbaldehyde (4), a phosphate ester, and an aromatic amine to produce the final α-aminophosphonate derivatives []. This synthetic strategy allowed for the creation of a library of compounds with varying substituents, enabling the exploration of structure-activity relationships and the identification of promising candidates for further investigation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
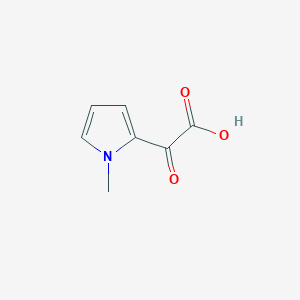


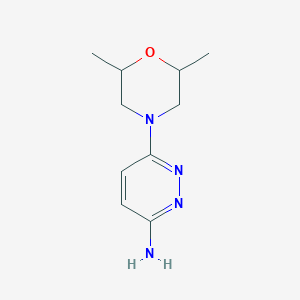
![Spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1321703.png)
